Potassium trifluoro(4-methoxybenzyl)borate Potassium trifluoro(4-methoxybenzyl)borate
Brand Name: Vulcanchem
CAS No.: 900810-91-5
VCID: VC3177125
InChI: InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
SMILES: [B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Molecular Formula: C8H9BF3KO
Molecular Weight: 228.06 g/mol

Potassium trifluoro(4-methoxybenzyl)borate

CAS No.: 900810-91-5

Cat. No.: VC3177125

Molecular Formula: C8H9BF3KO

Molecular Weight: 228.06 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(4-methoxybenzyl)borate - 900810-91-5

Specification

CAS No. 900810-91-5
Molecular Formula C8H9BF3KO
Molecular Weight 228.06 g/mol
IUPAC Name potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide
Standard InChI InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Standard InChI Key HCVMFMOAPUMWGJ-UHFFFAOYSA-N
SMILES [B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Canonical SMILES [B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Potassium trifluoro(4-methoxybenzyl)borate features a tetrahedral boron center with three fluorine atoms and one carbon atom from the 4-methoxybenzyl group. The methoxy group is attached to the para position of the phenyl ring, creating a distinctive structural arrangement that influences the compound's reactivity and applications .

Key identification parameters for potassium trifluoro(4-methoxybenzyl)borate include:

ParameterValue
CAS Number900810-91-5
Molecular FormulaC8H9BF3KO
Molecular Weight228.06 g/mol
MDL NumberMFCD09993297

The compound is identified by several synonyms in the scientific literature, including:

  • Potassium trifluoro(4-methoxybenzyl)borate

  • Potassium; trifluoro-[(4-methoxyphenyl)methyl]boranuide

  • Borate(1-), trifluoro[(4-methoxyphenyl)methyl]-, potassium, (T-4)- (9CI)

Physical and Chemical Characteristics

Potassium trifluoro(4-methoxybenzyl)borate typically exists as a solid at room temperature. Commercial preparations of this compound generally maintain high purity levels, with specifications indicating:

PropertySpecification
Purity≥97% (HPLC)
Moisture Content≤0.5%

Synthesis Methods

Related Synthetic Methodologies

Insights into the synthesis of similar organotrifluoroborate compounds provide valuable context for understanding the preparation of potassium trifluoro(4-methoxybenzyl)borate. For instance, the improved synthesis of potassium (trifluoromethyl)trifluoroborate involves treating Ruppert's reagent (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, followed by addition of aqueous hydrogen fluoride .

This general approach can be adapted for the synthesis of various organotrifluoroborates, including potassium trifluoro(4-methoxybenzyl)borate, with modifications to accommodate the specific organic group being incorporated. The precipitation-driven equilibrium under non-etching conditions has been identified as an effective strategy for preparing organotrifluoroborate salts with high yields and purity .

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium trifluoro(4-methoxybenzyl)borate finds its primary application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl groups and various organic moieties . The stability of potassium trifluoro(4-methoxybenzyl)borate under moisture and air makes it a favorable choice over other coupling partners in these reactions.

The mechanism of cross-coupling reactions involving potassium trifluoro(4-methoxybenzyl)borate typically follows the established pathway for Suzuki-Miyaura couplings, including:

  • Oxidative addition of an aryl halide to a palladium catalyst

  • Transmetalation involving the trifluoroborate

  • Reductive elimination to form the new carbon-carbon bond

This mechanistic pathway allows for the efficient coupling of aryl halides with nucleophiles, facilitating the construction of complex organic molecules .

Alkyl Transfer Reactions

Potassium trifluoroborate salts, including potassium trifluoro(4-methoxybenzyl)borate, serve as convenient and stable reagents for difficult alkyl transfers in organic synthesis. These compounds are particularly valuable for incorporating alkyl groups selectively into molecular substructures at a late stage of synthesis, which is of critical strategic value in complex molecule synthesis .

The utility of potassium trifluoro(4-methoxybenzyl)borate in alkyl transfer reactions stems from its ability to act as a nucleophilic organometallic reagent capable of facilitating selective transformations. This property makes it part of the quest for a universal alkylating platform in synthetic organic chemistry .

Research Findings and Developments

Advantages Over Traditional Reagents

Research has shown that potassium trifluoro(4-methoxybenzyl)borate and related compounds offer several advantages over traditional boronic acids and boronate esters:

  • Enhanced stability towards moisture and air

  • Resistance to oxidation and other degradation pathways

  • Improved shelf-life and handling characteristics

  • Predictable reactivity in coupling reactions

  • Compatibility with a wide range of functional groups

These advantages have led to increased interest in potassium trifluoro(4-methoxybenzyl)borate as a valuable reagent in modern synthetic methodologies, particularly for applications requiring precise control over reaction conditions and outcomes .

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